molecular formula C9H9N3O2 B12284577 1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- CAS No. 183208-29-9

1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-

Cat. No.: B12284577
CAS No.: 183208-29-9
M. Wt: 191.19 g/mol
InChI Key: KPEQRRRSOSABEB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a nitroethyl group attached to the third position of the pyrrole ring. Its unique structure makes it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with 2-nitroethanol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrole nitrogen, followed by the addition of 2-nitroethanol. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for 1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors by binding to the ATP-binding site, thereby blocking downstream signaling pathways involved in cell proliferation and migration. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without the nitroethyl group.

    3-(2-Aminoethyl)-1H-pyrrolo[2,3-b]pyridine: A reduced form with an amino group instead of a nitro group.

    1H-Pyrrolo[2,3-b]pyridine, 3-(2-bromoethyl)-: A halogenated derivative with a bromoethyl group.

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)- is unique due to the presence of the nitroethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications, making it a versatile scaffold for drug development and other applications .

Properties

CAS No.

183208-29-9

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-(2-nitroethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9N3O2/c13-12(14)5-3-7-6-11-9-8(7)2-1-4-10-9/h1-2,4,6H,3,5H2,(H,10,11)

InChI Key

KPEQRRRSOSABEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2CC[N+](=O)[O-])N=C1

Origin of Product

United States

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